molecular formula C11H10INO4 B5450845 (4-Cyano-2-iodo-6-methoxyphenyl) ethyl carbonate

(4-Cyano-2-iodo-6-methoxyphenyl) ethyl carbonate

Cat. No.: B5450845
M. Wt: 347.11 g/mol
InChI Key: ISYYGEFCECCFSU-UHFFFAOYSA-N
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Description

(4-Cyano-2-iodo-6-methoxyphenyl) ethyl carbonate is an organic compound that features a cyano group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to an ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2-iodo-6-methoxyphenyl) ethyl carbonate typically involves multi-step organic reactions. One common method includes the iodination of a methoxy-substituted phenyl ring followed by the introduction of a cyano group. The final step involves the formation of the ethyl carbonate ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2-iodo-6-methoxyphenyl) ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(4-Cyano-2-iodo-6-methoxyphenyl) ethyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the development of biologically active molecules for drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyano-2-iodo-6-methoxyphenyl) ethyl carbonate involves its interaction with specific molecular targets. The cyano group, iodine atom, and methoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Cyano-2-iodo-6-methoxyphenyl) methyl carbonate: Similar structure but with a methyl group instead of an ethyl group.

    (4-Cyano-2-iodo-6-methoxyphenyl) propyl carbonate: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

(4-Cyano-2-iodo-6-methoxyphenyl) ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-cyano-2-iodo-6-methoxyphenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO4/c1-3-16-11(14)17-10-8(12)4-7(6-13)5-9(10)15-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYYGEFCECCFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1I)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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